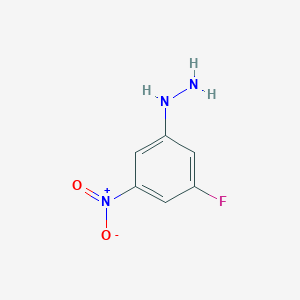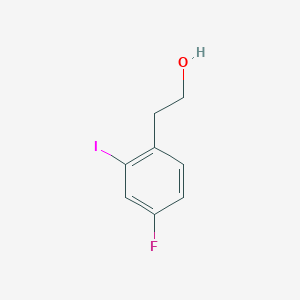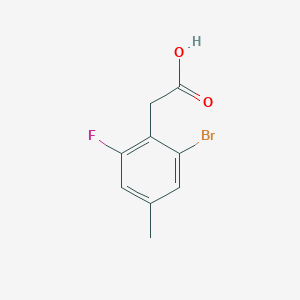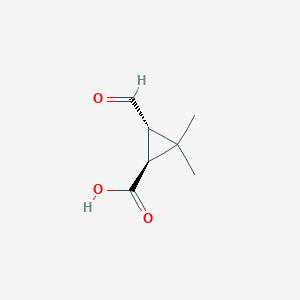![molecular formula C10H19NO2S B13471848 tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate](/img/structure/B13471848.png)
tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate: is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound belongs to the class of carbamates, which are widely used in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate typically involves the reaction of cyclobutylmethylamine with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as methylene chloride or chloroform to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate: This compound has a bromine atom instead of a sulfanyl group, leading to different chemical properties and reactivity.
tert-Butyl N-{[(1r,3r)-3-methylsulfamoyl)cyclobutyl]methyl}carbamate: This compound contains a methylsulfamoyl group, which affects its biological activity and applications.
Properties
Molecular Formula |
C10H19NO2S |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
tert-butyl N-[(3-sulfanylcyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-7-4-8(14)5-7/h7-8,14H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
IMYVBJPWYLBXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13471789.png)




![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13471820.png)
![2,2,2-Trifluoro-1-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13471832.png)
![Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13471835.png)


